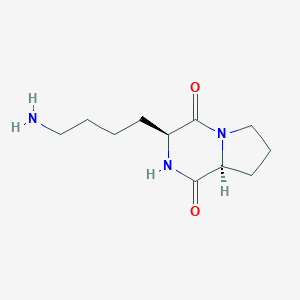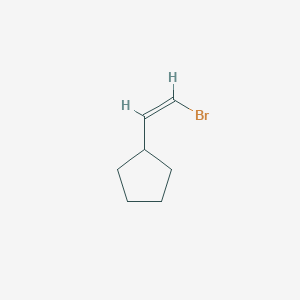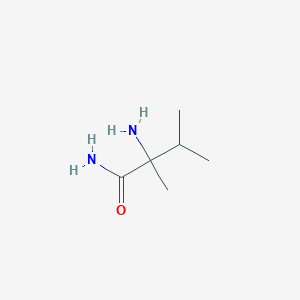
2-Amino-2,3-dimethylbutyramide
Overview
Description
2-Amino-2,3-dimethylbutyramide is an organic compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This compound is a key intermediate in the synthesis of imidazolinone herbicides, which are widely used for broad-spectrum weed control in various crops .
Mechanism of Action
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones
Cellular Effects
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.
Molecular Mechanism
It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may interact with this enzyme and potentially others in its biochemical pathway.
Temporal Effects in Laboratory Settings
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of this compound may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.
Metabolic Pathways
It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may be involved in the metabolic pathway of this enzyme.
Transport and Distribution
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutyramide can be synthesized through several methods. One common method involves the hydration of 2-amino-2,3-dimethylbutyronitrile using nitrile hydratase enzymes . This enzymatic process is advantageous due to its mild reaction conditions and high specificity. The reaction is typically carried out at temperatures around 30°C with a pH of 7-9 .
Another method involves the reaction of 2-bromo-2,3-dimethylbutanoate with aqueous ammonia . This reaction proceeds under mild conditions and yields the desired amide product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using whole-cell biocatalysts . These processes are optimized for high yield and productivity, with reaction conditions carefully controlled to prevent enzyme inhibition and product degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3-dimethylbutyramide undergoes various chemical reactions, including:
Hydration: Conversion from 2-amino-2,3-dimethylbutyronitrile to this compound.
Substitution: Reaction with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Nitrile Hydratase: Used for the hydration of nitriles to amides.
Aqueous Ammonia: Used in substitution reactions to form amides.
Major Products:
Imidazolinone Herbicides: this compound is a key intermediate in the synthesis of these herbicides.
Scientific Research Applications
2-Amino-2,3-dimethylbutyramide has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutyronitrile: The precursor to 2-amino-2,3-dimethylbutyramide.
2-Bromo-2,3-dimethylbutanoate: Used in the synthesis of this compound.
Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of imidazolinone herbicides. Its enzymatic production methods offer advantages in terms of specificity, yield, and environmental impact compared to traditional chemical synthesis .
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-14-2 | |
| Record name | 2-Amino-2,3-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for this compound production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
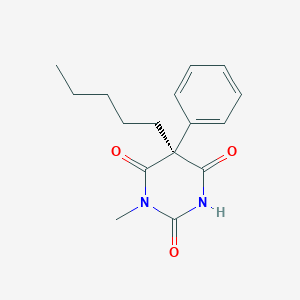
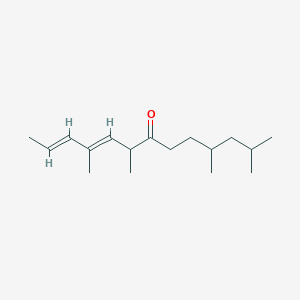

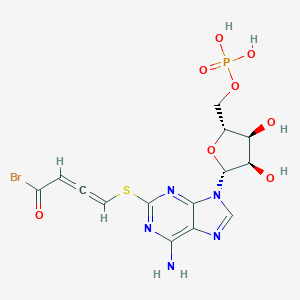

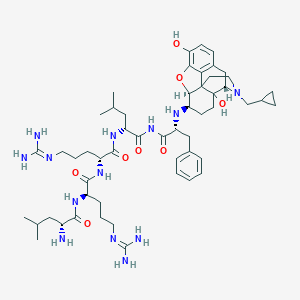

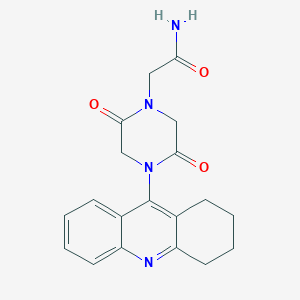
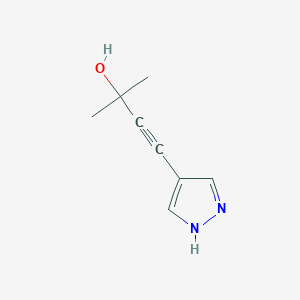

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
